Benzimidazol-2-ones belong to a class of heterocyclic compounds characterized by a benzene ring fused to an imidazol-2-one ring. These compounds are prominent in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. They frequently serve as key structural motifs in numerous pharmaceuticals and biologically active natural products. []
The synthesis of benzimidazol-2-ones typically involves the condensation of o-phenylenediamines with various carbonyl compounds, such as carboxylic acids, esters, or anhydrides. [, ]
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a heterocyclic compound with the molecular formula . This compound is a derivative of benzimidazole, which is recognized for its diverse range of biological activities, including potential applications in pharmaceuticals and agrochemicals. The compound's unique structure contributes to its reactivity and functionality in various chemical processes.
The compound has been cataloged in various chemical databases, including PubChem and BenchChem, where it is identified by the registry number 83573-62-0. It falls under the classification of nitrobenzimidazoles, which are known for their significant roles in medicinal chemistry and material science due to their electronic properties and biological activities.
The synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one typically involves the nitration of 5-methylbenzimidazol-2-one. A common method employs potassium nitrate and sulfuric acid as nitrating agents.
The molecular structure of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one features a fused bicyclic system comprising a benzene ring and an imidazole ring. The nitro group is located at the sixth position relative to the nitrogen atom in the imidazole ring.
InChI=1S/C8H7N3O3/c1-4-2-5-6(10-8(12)9-5)3-7(4)11(13)14/h2-3H,1H3,(H2,9,10,12)
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one can participate in several types of chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include aminoderivatives and amino compounds.
The mechanism of action for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one primarily involves its interaction with biological targets due to its electrophilic nature. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular components such as proteins and nucleic acids.
The compound typically appears as a yellow crystalline solid. Its melting point ranges from approximately 285 °C to 315 °C depending on purity and specific synthesis conditions.
Key chemical properties include:
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: